4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-[4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c19-14-3-1-2-13(12-14)4-7-16-10-11-21-18(22-16)23-26(24,25)17-8-5-15(20)6-9-17/h1-12H,20H2,(H,21,22,23)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMSSZZGMUTOIB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions to form the pyrimidine ring. The chlorophenyl group is then introduced via a Heck reaction, which involves the coupling of a chlorophenyl halide with the pyrimidine core in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases but have different structural features that affect their selectivity and potency.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibition and have been studied for their anticancer activities.
Uniqueness
4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide stands out due to its unique combination of a pyrimidine ring and a chlorophenyl group, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit specific protein kinases with high selectivity makes it a valuable compound in medicinal chemistry.
Biological Activity
4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a unique structural combination of a pyrimidine ring, a chlorophenyl group, and a benzenesulfonamide moiety, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 386.9 g/mol
- IUPAC Name : this compound
The compound's structure enhances its reactivity and interactions with biological targets. The presence of the vinyl group (E)-2-(3-chlorophenyl) is particularly noteworthy, as it may influence the compound's biological activity and selectivity.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to downstream effects on cell signaling pathways. This inhibition can suppress cell proliferation and induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Anticancer Properties
Research has demonstrated that this compound exhibits significant growth-inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives of benzenesulfonamide can effectively inhibit the proliferation of cancer cells by targeting critical signaling pathways involved in tumor growth .
Cardiovascular Effects
In addition to its anticancer properties, this compound has been investigated for its effects on cardiovascular health. Experimental models indicate that certain benzenesulfonamide derivatives can modulate perfusion pressure and coronary resistance, potentially through interactions with calcium channels . This suggests that the compound may influence cardiovascular function and could be explored further for therapeutic interventions in cardiovascular diseases.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound. For example:
Computational Studies
Docking simulations have been employed to predict the binding affinities of this compound with various biological macromolecules. These studies provide insights into:
- Binding Interactions : Identifying key amino acid residues involved in binding.
- Potential Therapeutic Targets : Evaluating interactions with enzymes such as carbonic anhydrases or kinases.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide, and how can purity be ensured?
- Methodology :
- Step 1 : Condensation of sulfadiazine derivatives with 3-chlorocinnamaldehyde under basic conditions (e.g., Et₃N) to form the ethenyl linkage .
- Step 2 : Sulfonamide coupling via nucleophilic substitution between the pyrimidine amine and benzenesulfonyl chloride in anhydrous DMF .
- Purity Control : Monitor reactions via TLC (mobile phase: methanol/toluene, 1:4; Rf ~0.41) and confirm purity using HPLC (>95% purity). Recrystallize in ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the ethenyl group (δ ~6.5–7.5 ppm for aromatic protons, δ ~7.8–8.2 ppm for pyrimidine protons) and sulfonamide NH₂ (δ ~5.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH bending (1640–1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₁₉H₁₆ClN₅O₂S: 422.08) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Assay Design :
- Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to sulfadiazine controls .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
- Enzyme Inhibition : Test against carbonic anhydrase or dihydrofolate reductase (DHFR) via spectrophotometric methods .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with DHFR (PDB ID: 1U72). Focus on hydrogen bonding with pyrimidine N1 and sulfonamide oxygen .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Derive predictive models using ClogP, polar surface area, and H-bond donors as descriptors .
Q. How do structural modifications (e.g., substituents on the chlorophenyl group) impact bioactivity?
- Experimental Design :
- Synthetic Analogs : Replace 3-Cl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups. Compare IC₅₀ values in enzyme assays .
- Data Analysis : Use ANOVA to identify statistically significant differences in activity (p < 0.05). Correlate Hammett σ values with log(1/IC₅₀) .
Q. How should contradictory data in solubility and stability studies be resolved?
- Resolution Strategies :
- Solubility : Test in DMSO/PBS mixtures (1–10% DMSO) using UV-Vis spectroscopy. Note discrepancies due to aggregation at high concentrations .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze via HPLC for hydrolysis of the sulfonamide bond .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| Sulfadiazine | Provides pyrimidine core | |
| 3-Chlorocinnamaldehyde | Introduces ethenyl-chlorophenyl group | |
| Benzenesulfonyl chloride | Forms sulfonamide linkage |
Table 2 : Comparative Bioactivity of Structural Analogs
| Analog (R Group) | MIC (µg/mL) S. aureus | IC₅₀ (µM) DHFR |
|---|---|---|
| 3-Cl (Parent) | 8.2 | 0.45 |
| 3-NO₂ | 4.1 | 0.28 |
| 3-OCH₃ | 32.7 | 1.12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
